While the exact mechanism of action of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide is not elaborated upon in the provided literature, it is suggested to act as a selective antagonist of E prostanoid receptor 4 (EP4). [] EP4 is a G protein-coupled receptor that, upon activation by prostaglandin E2, plays a role in inflammation, pain, and bone metabolism.
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide, denoted as MF498 in the literature, has been investigated for its potential therapeutic applications, specifically as an E prostanoid receptor 4 (EP4) antagonist. []
Anti-inflammatory Activity: MF498 has demonstrated efficacy in reducing inflammation in a rat model of adjuvant-induced arthritis (AIA), a model for rheumatoid arthritis (RA). [] The compound exhibited similar efficacy to a selective cyclooxygenase 2 (COX-2) inhibitor.
Analgesic Activity: In a guinea pig model of iodoacetate-induced osteoarthritis (OA), MF498 effectively relieved OA-like pain, showcasing its potential as an analgesic agent. []
Gastrointestinal Safety Profile: Preclinical studies indicate that MF498 possesses a favorable gastrointestinal safety profile compared to some traditional nonsteroidal anti-inflammatory drugs (NSAIDs), as it did not induce mucosal leakage or erosions in rat models of gastrointestinal toxicity. []
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 61512-77-4